
sodium 1-benzyl-1H-imidazole-2-carboxylate
Overview
Description
Sodium 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound belonging to the class of benzyl-substituted imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of benzylamine with ethyl 2-oxoimidazolidine-4-carboxylate under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of benzyl chloride with imidazole followed by carboxylation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of benzylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzyl imidazole derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted imidazoles.
Mechanism of Action
Target of Action
Sodium 1-Benzyl-1H-Imidazole-2-Carboxylate is an imidazole derivative . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological effects, suggesting that this compound may also have diverse effects .
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Scientific Research Applications
Chemistry: Sodium 1-benzyl-1H-imidazole-2-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Imidazole: The parent compound without the benzyl group.
Benzylamine: A simpler compound lacking the imidazole ring.
Indole derivatives: Compounds with a similar structure but different heterocyclic system.
Uniqueness: Sodium 1-benzyl-1H-imidazole-2-carboxylate is unique due to its combination of the benzyl group and the imidazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.
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Properties
IUPAC Name |
sodium;1-benzylimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Na/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQBVVWLKRYCB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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